molecular formula C20H19N3O4 B6019818 methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate

methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate

Cat. No. B6019818
M. Wt: 365.4 g/mol
InChI Key: KYJFJBXVPKIFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound that is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of various kinases, such as protein kinase B (AKT) and mitogen-activated protein kinase (MAPK), which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

Methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate has several advantages as a research tool, including its potent biological activity, easy synthesis, and availability. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate, including the development of new derivatives with improved activity and selectivity, the evaluation of its safety and efficacy in preclinical and clinical studies, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate involves several steps, including the reaction of 5-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 4-aminobenzoate. The final product, this compound, is obtained by reacting the resulting methyl 4-({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl)benzoate with methanol.

Scientific Research Applications

Methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities, making it a promising candidate for drug development.

properties

IUPAC Name

methyl 4-[[[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-20(25)15-9-7-14(8-10-15)12-21-19(24)18-11-16(22-23-18)13-27-17-5-3-2-4-6-17/h2-11H,12-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJFJBXVPKIFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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